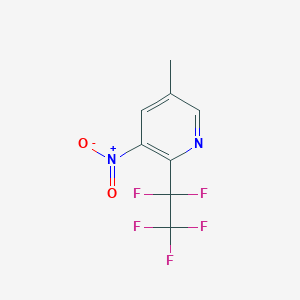
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C8H5F5N2O2 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pentafluoroethyl group, a nitro group, and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pentafluoroethyl and methyl groups.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine, often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to achieve the desired fluorination . The process may also involve multiple steps to introduce the nitro and methyl groups.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of imaging agents for positron emission tomography (PET) and other diagnostic techniques.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical intermediates
Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is primarily influenced by the presence of the fluorine atoms, which can alter the compound’s electronic properties and reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The pentafluoroethyl group can enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-bromopyridine: A precursor in the synthesis of fluorinated pyridines.
2,6-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Nitropyridine: A simpler nitro-substituted pyridine without fluorine atoms.
Uniqueness: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is unique due to the combination of the pentafluoroethyl group, nitro group, and methyl group on the pyridine ring. This specific substitution pattern imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H5F5N2O2 |
|---|---|
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
5-methyl-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O2/c1-4-2-5(15(16)17)6(14-3-4)7(9,10)8(11,12)13/h2-3H,1H3 |
Clé InChI |
BXLWMHJCTRSXFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
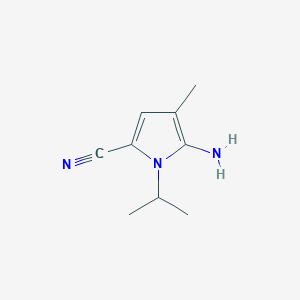
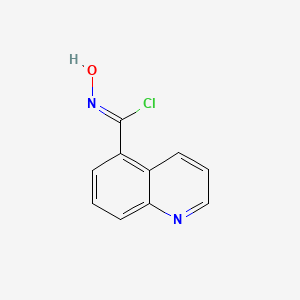
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
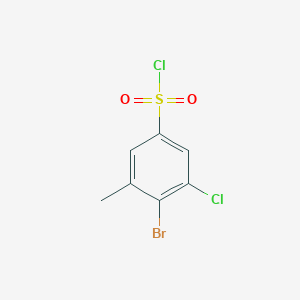

![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
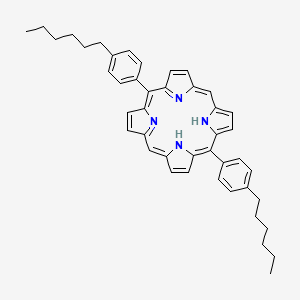
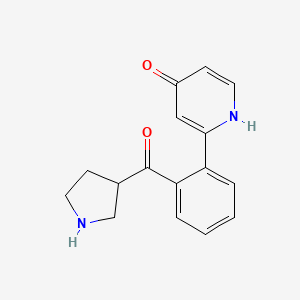
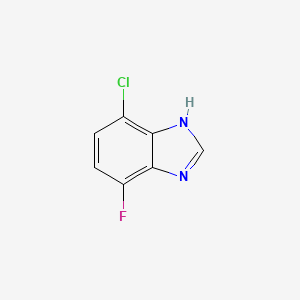
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
